Methyl 2-aminohex-5-ynoate hydrochloride Methyl 2-aminohex-5-ynoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14155065
InChI: InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H
SMILES:
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

Methyl 2-aminohex-5-ynoate hydrochloride

CAS No.:

Cat. No.: VC14155065

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-aminohex-5-ynoate hydrochloride -

Specification

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name methyl 2-aminohex-5-ynoate;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H
Standard InChI Key AUVQEMCYWHTHLQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCC#C)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl (2S)-2-aminohex-5-ynoate hydrochloride belongs to the class of α-amino esters with a terminal alkyne substituent. Its molecular formula, C₇H₁₂ClNO₂, reflects the incorporation of a hydrochloride counterion, which enhances solubility in polar solvents. The (2S) configuration establishes chirality at the second carbon, critical for interactions with biological systems.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight177.63 g/mol
IUPAC Namemethyl (2S)-2-aminohex-5-ynoate; hydrochloride
Canonical SMILESCOC(=O)C(CCC#C)N.Cl
InChI KeyAUVQEMCYWHTHLQ-RGMNGODLSA-N
CAS Registry1379445-19-8

The alkyne group (C≡C) at position 5 and the protonated amino group (-NH₃⁺) create distinct reactivity profiles, enabling participation in Huisgen cycloadditions and enzyme-mediated transformations .

Stereochemical Considerations

The (2S) configuration is typically generated via enantioselective synthesis starting from L-amino acid precursors. This chirality influences both chemical reactivity and biological activity, as demonstrated in studies where the (R)-enantiomer showed reduced binding affinity to target enzymes .

Synthesis and Scalable Production

Enantioselective Synthesis Pathways

The synthesis of methyl (2S)-2-aminohex-5-ynoate hydrochloride involves three key stages:

  • Amino Acid Functionalization: (S)-2-Aminohex-5-ynoic acid hydrochloride undergoes diazotization with sodium nitrite in sulfuric acid, yielding a hydroxyl intermediate .

  • Esterification: Treatment with methanol and thionyl chloride (SOCl₂) converts the carboxylic acid to the methyl ester, achieving 54% yield after chromatographic purification .

  • Salt Formation: Protonation with hydrochloric acid generates the hydrochloride salt, enhancing stability for storage and handling.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldPurity
DiazotizationNaNO₂, H₂SO₄, 0–5°C63%>90%
EsterificationSOCl₂, MeOH, RT, 8h54%95%

Continuous flow reactors have been proposed to improve reproducibility and scale-up potential, particularly for the exothermic esterification step.

Reactivity and Functionalization

Alkyne-Driven Transformations

The terminal alkyne participates in two major reaction types:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles for bioconjugation, achieving second-order rate constants of ~0.5 M⁻¹s⁻¹ in aqueous media .

  • Oxidative Coupling: Using Pd/Cu catalysts, dimerizes to conjugated diynes under mild oxidative conditions.

Amino Group Reactivity

The protonated amino group (-NH₃⁺) participates in:

  • Schiff Base Formation: Reacts with ketones/aldehydes at pH 7.4 (k ≈ 10² M⁻¹s⁻¹).

  • Enzyme Recognition: Serves as a substrate mimic for aminotransferases, enabling isotopic labeling studies .

Applications in Biochemical Research

Bioorthogonal Labeling

The compound’s alkyne enables selective tagging via CuAAC with azide-modified probes. In a landmark study, it facilitated the detection of lactylated proteins in live cells when metabolically incorporated as a lactate analog .

Enzyme Mechanism Profiling

As a transition-state analog, methyl (2S)-2-aminohex-5-ynoate hydrochloride inhibits lysine-specific demethylases (KDM) with IC₅₀ values in the low micromolar range. Its stereochemistry is critical, as the (2R) enantiomer shows 50-fold reduced activity .

Table 3: Biological Activity Data

Target EnzymeAssay TypeIC₅₀/Kd
KDM4AFluorescence Polarization2.3 μM
PARP1Auto-ADP Ribosylation18 μM

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (300 MHz, CD₃OD): δ 4.23 (dd, J = 8.8, 3.9 Hz, 1H), 2.41–2.28 (m, 2H), 2.25 (t, J = 2.6 Hz, 1H) .

  • HRMS (ESI): Calculated for [M+H]⁺ 178.0634, found 178.0636.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a retention time of 6.8 min with >95% purity under optimized gradients.

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